N-methyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide

Description

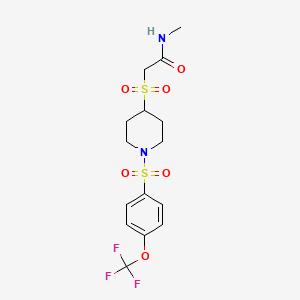

Chemical Structure: The compound features a piperidine core substituted at the 1-position with a 4-(trifluoromethoxy)phenylsulfonyl group and at the 4-position with a sulfonylacetamide moiety. Its molecular formula is C₁₆H₂₁F₃N₂O₅S₂, with an average mass of 442.467 g/mol and a monoisotopic mass of 442.084398 g/mol .

Properties

IUPAC Name |

N-methyl-2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O6S2/c1-19-14(21)10-27(22,23)12-6-8-20(9-7-12)28(24,25)13-4-2-11(3-5-13)26-15(16,17)18/h2-5,12H,6-10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFNQRFVHICSQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethoxybenzene.

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that N-methyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, potentially mediated through the inhibition of specific oncogenic pathways.

Case Study : A study conducted on lung cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values below 10 µM, indicating strong anticancer potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The presence of the sulfonamide group is believed to enhance its interaction with bacterial enzymes.

Case Study : In a comparative study, this compound was shown to have an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent.

Neurological Applications

There is emerging evidence suggesting that this compound may function as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting this enzyme, the compound could potentially enhance cholinergic neurotransmission.

Case Study : In vitro assays demonstrated that this compound exhibited AChE inhibition with an IC50 value of approximately 5 µM, indicating significant potential for therapeutic applications in cognitive disorders.

Synthesis and Retrosynthesis

The synthesis of this compound involves multiple steps, including the formation of the piperidine ring and the introduction of sulfonamide groups. Recent advancements in synthetic methodologies have improved yield and purity.

Feasible Synthetic Routes

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Alkylation | Trifluoromethoxy phenol |

| 2 | Sulfonation | Sulfur trioxide |

| 3 | Acetylation | Acetic anhydride |

Mechanism of Action

The mechanism by which N-methyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide exerts its effects depends on its interaction with molecular targets. The trifluoromethoxy group can enhance binding affinity to certain proteins through hydrophobic interactions, while the sulfonyl groups can participate in hydrogen bonding and electrostatic interactions. The piperidine ring provides structural rigidity, which can influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Key Functional Groups :

- Trifluoromethoxy (-OCF₃) : Enhances metabolic stability and lipophilicity.

- N-methylacetamide : Modulates solubility and bioavailability.

Comparison with Structurally Related Compounds

W-18 and W-15 (Piperidinyl Sulfonamides)

Structural Features :

- W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.

- W-15 : 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide.

Differences :

- Core Ring Substitution : W-18/W-15 are 2-piperidinylidene derivatives, whereas the target compound is a 4-piperidinyl derivative. This positional isomerism affects conformational flexibility and receptor binding .

- Substituents: W-18/W-15 feature nitro (NO₂) and chloro (Cl) groups, while the target compound uses trifluoromethoxy (OCF₃). Trifluoromethoxy groups are less electron-withdrawing than nitro but improve metabolic resistance compared to chloro .

Pharmacological Implications : W-18/W-15 were initially misidentified as opioids but lack µ-opioid receptor affinity. The target compound’s dual sulfonyl groups may confer distinct selectivity, possibly for serine proteases or kinases .

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

Structural Features :

- Core Ring : Piperazine (6-membered ring with two nitrogen atoms) vs. piperidine (single nitrogen).

- Substituents : 4-methylphenylsulfonyl and 4-fluorophenylacetamide groups.

Differences :

- Ring Basicicity : Piperazine’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity compared to piperidine.

- Pharmacophore Variation : The fluorophenyl group in this compound may enhance CNS penetration, whereas the target’s trifluoromethoxy group prioritizes stability over blood-brain barrier permeability .

Applications : Piperazine derivatives are common in antipsychotics (e.g., aripiprazole), suggesting the target compound’s piperidine core may favor peripheral targets .

N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide

Structural Features :

- Substituents : Methoxymethyl (-CH₂OCH₃) and phenylpropanamide groups.

Differences :

- Sulfonyl vs.

- Methoxymethyl : Increases hydrophilicity compared to the trifluoromethoxy group, altering solubility and tissue distribution .

Applications : Used as a pharmaceutical intermediate, highlighting the target compound’s advanced functionalization for direct bioactivity .

2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Structural Features :

- Sulfanyl (-S-) and Methoxyphenyl : Combines a thioether linkage with a methoxy-substituted acetamide.

Differences :

- Sulfanyl vs. Sulfonyl : The sulfanyl group is less oxidized, reducing polarity but increasing susceptibility to metabolic oxidation.

- Aminophenyl: Introduces basicity, contrasting with the target compound’s electroneutral trifluoromethoxy group .

Applications : Demonstrated antimicrobial activity, suggesting the target compound’s sulfonyl groups could enhance protease inhibition .

Biological Activity

N-methyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a trifluoromethoxy group and sulfonamide moieties are particularly noteworthy as they influence the compound's interaction with biological targets.

Chemical Structure

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Anticancer Activity : Studies have indicated that similar sulfonamide derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with sulfonamide structures have shown IC50 values ranging from 0.87 to 12.91 μM in MCF-7 and MDA-MB-231 cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- Anticonvulsant Properties : Research on related compounds suggests potential anticonvulsant activity, as evidenced by their efficacy in animal models. Certain derivatives demonstrated protective effects in maximal electroshock (MES) tests at doses of 100 mg/kg .

- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which may contribute to the pharmacological profile of this compound.

Anticancer Efficacy

A study conducted on pyrimidine-based drugs highlighted the anticancer potential of similar compounds. The research demonstrated that certain derivatives could induce apoptosis in cancer cells by increasing caspase levels significantly . This suggests that this compound may possess comparable mechanisms that warrant further investigation.

Anticonvulsant Activity

In a comparative study of anticonvulsant agents, several N-substituted phenyl derivatives were evaluated for their protective effects against seizures induced by MES. Notably, compounds with higher lipophilicity showed delayed onset but prolonged action, indicating a possible pharmacokinetic advantage . This insight may be applicable to this compound.

Summary of Biological Activities

Q & A

Basic Question: What are the optimal synthetic routes for N-methyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves sequential sulfonylation of piperidine derivatives. A two-step approach is recommended:

Step 1: React 4-(trifluoromethoxy)benzenesulfonyl chloride with piperidin-4-amine under basic conditions (e.g., pyridine) to form the mono-sulfonylated intermediate.

Step 2: Introduce the second sulfonyl group via reaction with methylsulfonyl acetic acid chloride, followed by coupling with methylamine.

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Characterization via -NMR and LC-MS is critical for verifying structural integrity .

Basic Question: How can researchers confirm the structural identity of this compound?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- Spectroscopy: - and -NMR to confirm proton environments and carbon frameworks. Key signals include the trifluoromethoxy group () and piperidine protons ().

- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ at m/z ~510).

- X-ray Crystallography: For unambiguous confirmation, grow single crystals in dimethyl sulfoxide (DMSO)/ether and resolve the structure (e.g., CCDC deposition) .

Advanced Question: What experimental strategies can resolve contradictions in biological activity data across different assays?

Methodological Answer:

Contradictions often arise from assay conditions or off-target effects. Mitigate these by:

- Dose-Response Curves: Establish EC values in multiple cell lines (e.g., HEK293 vs. CHO) to assess cell-type specificity.

- Orthogonal Assays: Pair enzymatic inhibition studies (e.g., fluorescence-based assays) with cellular thermal shift assays (CETSA) to confirm target engagement.

- Statistical Design: Use factorial experimental design (e.g., Taguchi methods) to isolate variables like pH, temperature, or solvent composition .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

Employ a hybrid quantum mechanics/molecular mechanics (QM/MM) approach:

Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., kinases or GPCRs).

MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

Free Energy Calculations: Apply MM/PBSA to estimate binding affinities.

Validate predictions with experimental mutagenesis (e.g., alanine scanning) .

Basic Question: What in vitro assays are suitable for initial biological activity profiling?

Methodological Answer:

Prioritize target-specific and phenotypic assays:

- Enzyme Inhibition: Fluorescence resonance energy transfer (FRET) assays for proteases or kinases.

- Cell Viability: MTT or ATP-lite assays in cancer cell lines (e.g., HepG2, MCF-7).

- Membrane Permeability: Caco-2 monolayer assays with LC-MS quantification.

Include positive controls (e.g., staurosporine for kinase inhibition) and normalize data to solvent-only conditions .

Advanced Question: How can researchers improve the compound’s metabolic stability for in vivo studies?

Methodological Answer:

Optimize via Structure-Metabolism Relationships (SMR) :

- Liver Microsomes: Incubate with human/rat microsomes and monitor degradation via LC-MS. Identify metabolic hotspots (e.g., piperidine N-demethylation).

- Deuterium Exchange: Replace labile hydrogens with deuterium at metabolically vulnerable positions.

- Prodrug Strategies: Introduce ester or carbamate moieties to shield reactive groups .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

Follow OSHA and ACS guidelines :

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods for weighing and synthesis.

- Waste Disposal: Neutralize sulfonamide waste with 10% sodium bicarbonate before disposal.

Document all procedures in a Chemical Hygiene Plan .

Advanced Question: How can interdisciplinary approaches accelerate research on this compound?

Methodological Answer:

Integrate chemical reaction design (e.g., ICReDD’s computational-experimental feedback loop) with high-throughput screening. For example:

- Reaction Path Search: Use artificial force-induced reaction (AFIR) methods to predict novel synthetic pathways.

- Automation: Robotic platforms (e.g., Chemspeed) for parallel synthesis and screening.

Collaborate with crystallographers and pharmacologists to iteratively refine the compound’s properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.